molecular formula C9H6Cl2N4O B14089982 3-[(2,5-Dichlorophenyl)amino]-1,2,4-triazin-5-ol

3-[(2,5-Dichlorophenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B14089982
M. Wt: 257.07 g/mol
InChI Key: NRWXKWLXJRPTQI-UHFFFAOYSA-N
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Description

3-[(2,5-Dichlorophenyl)amino]-1,2,4-triazin-5-ol is a chemical compound with the molecular formula C9H6Cl2N4O. It is a derivative of triazine and is known for its various applications in scientific research and industry. This compound is characterized by the presence of a dichlorophenyl group attached to an amino-triazinol ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dichlorophenyl)amino]-1,2,4-triazin-5-ol typically involves the reaction of 2,5-dichloroaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dichlorophenyl)amino]-1,2,4-triazin-5-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

3-[(2,5-Dichlorophenyl)amino]-1,2,4-triazin-5-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(2,5-Dichlorophenyl)amino]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In the case of its anticancer activity, the compound induces apoptosis in cancer cells by disrupting cellular signaling pathways and promoting cell death.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one: A related triazine derivative with similar chemical properties.

    2-(4-Amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol hydrochloride: Another compound with a dichlorophenyl group, used in pharmacological studies.

Uniqueness

3-[(2,5-Dichlorophenyl)amino]-1,2,4-triazin-5-ol is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C9H6Cl2N4O

Molecular Weight

257.07 g/mol

IUPAC Name

3-(2,5-dichloroanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C9H6Cl2N4O/c10-5-1-2-6(11)7(3-5)13-9-14-8(16)4-12-15-9/h1-4H,(H2,13,14,15,16)

InChI Key

NRWXKWLXJRPTQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC2=NN=CC(=O)N2)Cl

Origin of Product

United States

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